molecular formula C27H26P+ B12651640 Benzyl(bis(4-methylphenyl))phenylphosphorane CAS No. 13432-87-6

Benzyl(bis(4-methylphenyl))phenylphosphorane

Cat. No.: B12651640
CAS No.: 13432-87-6
M. Wt: 381.5 g/mol
InChI Key: YFALLVTXNLHDIV-UHFFFAOYSA-N
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Description

Benzyl(bis(4-methylphenyl))phenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(4-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(4-methylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Ph2P(4MeC6H4)2+PhCH2ClPh2P(4MeC6H4)2CH2Ph\text{Ph}_2P(4-MeC_6H_4)_2 + \text{PhCH}_2Cl \rightarrow \text{Ph}_2P(4-MeC_6H_4)_2\text{CH}_2\text{Ph} Ph2​P(4−MeC6​H4​)2​+PhCH2​Cl→Ph2​P(4−MeC6​H4​)2​CH2​Ph

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl(bis(4-methylphenyl))phenylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

    Addition: The compound can add to electrophiles, forming new phosphorus-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Typical nucleophiles include halides, alkoxides, and amines.

    Addition: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Addition: New organophosphorus compounds with extended carbon chains.

Scientific Research Applications

Benzyl(bis(4-methylphenyl))phenylphosphorane has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which Benzyl(bis(4-methylphenyl))phenylphosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    Bis(4-methylphenyl)phenylphosphine: Similar structure but lacks the benzyl group.

    Triphenylphosphine: Contains three phenyl groups instead of two 4-methylphenyl groups and one benzyl group.

    Diphenyl(4-methylphenyl)phosphine: Contains one 4-methylphenyl group and two phenyl groups.

Uniqueness: Benzyl(bis(4-methylphenyl))phenylphosphorane is unique due to the presence of both benzyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

13432-87-6

Molecular Formula

C27H26P+

Molecular Weight

381.5 g/mol

IUPAC Name

benzyl-bis(4-methylphenyl)-phenylphosphanium

InChI

InChI=1S/C27H26P/c1-22-13-17-26(18-14-22)28(25-11-7-4-8-12-25,21-24-9-5-3-6-10-24)27-19-15-23(2)16-20-27/h3-20H,21H2,1-2H3/q+1

InChI Key

YFALLVTXNLHDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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